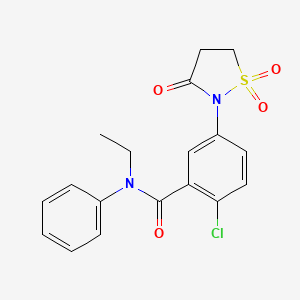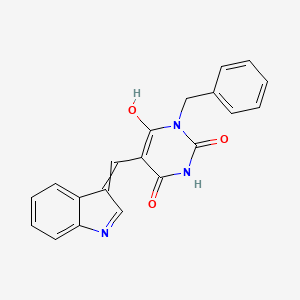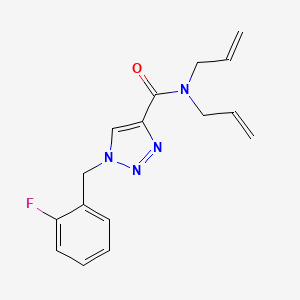
5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Overview
Description
5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
Scientific Research Applications
Antimicrobial and Antifungal Agents
5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has been synthesized and shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Antiviral Properties
Research on 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, compounds closely related to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, demonstrated some possess anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).
Structural and Electronic Analysis
A detailed study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole's crystal and molecular structure was conducted. The research included density functional theory (DFT) calculations and X-ray diffraction analysis, offering insights into the compound's potential as a nonlinear optical (NLO) material (Kerru et al., 2019).
Insecticidal Activity
A study on 5-(3-Chlorophenyl)-1,3,4-thiadiazol-2-amine revealed its use in synthesizing derivatives with significant insecticidal activity against cotton leafworm (Spodoptera littoralis) (Ismail et al., 2021).
Corrosion Inhibition
Derivatives of 1,3,4-thiadiazole, including those related to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, have been evaluated as corrosion inhibitors for iron, utilizing quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).
Metal Complex Synthesis
Studies have demonstrated the synthesis of novel metal complexes using 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, a compound structurally similar to 5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. These complexes have potential applications in various fields (Al-Amiery et al., 2009).
Synthesis of Azo Dye Derivatives
A study focused on synthesizing heterocyclic azodyes using 5-Phenyl-1,3,4-thiadiazole-2-amine, revealing potential applications in dye manufacturing and biological activity screening (Kumar et al., 2013).
properties
IUPAC Name |
5-(3-chlorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-17-18-14(19-13)16-12-7-2-1-3-8-12/h1-9H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKJUCBNXALJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-allyl-1-[3-(2,5-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4980524.png)
![4-amino-N-{2-[(4-tert-butylbenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4980540.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4980548.png)
![6-chloro-7-[(2,6-dichlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B4980552.png)


![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B4980561.png)
![N-[4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B4980578.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4980592.png)
![6-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4980600.png)

![5-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4980617.png)